Ethyl-d5 carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Analytical Techniques:

Ethyl-d5 carbamate serves as an internal standard in analytical techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). An internal standard is a known compound added to a sample before analysis. It helps to:

- Quantify EC: By comparing the signal intensity of the analyte (EC) to the signal intensity of the internal standard (ethyl-d5 carbamate), researchers can accurately determine the amount of EC present in the sample.

- Account for variations: The internal standard helps account for variations during sample preparation, instrument performance, and other factors that might affect the final measurement.

The advantage of using ethyl-d5 carbamate as an internal standard lies in its similar chemical properties to EC. This similarity ensures that both compounds behave similarly during the analytical process, leading to more reliable quantification of EC.

Tracer Studies in Metabolic Pathways:

Ethyl-d5 carbamate can be used as a tracer molecule in studies investigating the metabolic pathways of EC. By incorporating the deuterium atoms into specific positions in the molecule, researchers can track the fate of EC in the body or within a biological system [].

For example, scientists might use ethyl-d5 carbamate to study how EC is metabolized (broken down) by the liver or how it interacts with specific enzymes in the body. By monitoring the movement and transformation of the deuterium atoms, researchers gain valuable insights into the underlying mechanisms of EC metabolism [].

Ethyl-d5 carbamate, also known as ethyl carbamate-d5, is a deuterated form of ethyl carbamate, a compound with the chemical formula C₃H₇NO₂. It is primarily used in research settings, particularly for analytical purposes due to its isotopic labeling. Ethyl carbamate itself is a colorless liquid that is soluble in water and has a faint odor. It is known for its occurrence in various fermented foods and beverages, where it can form during fermentation processes involving ethanol and urea .

The mechanism of action of ethyl-d5 carbamate is not well-defined. However, the unlabeled ethyl carbamate has been shown to exhibit weak inhibitory effects on various biological processes, including bacterial growth, protozoal activity, and sea urchin egg development []. Further research is needed to understand the specific mechanism(s) behind these effects.

Ethyl carbamate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. While the safety profile of ethyl-d5 carbamate has not been extensively studied, it is likely to share some similar properties with the unlabeled form. As a general precaution, it is recommended to handle ethyl-d5 carbamate with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

- Formation Reaction: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea or urea derivatives under acidic or basic conditions.

- Hydrolysis: In aqueous environments, ethyl-d5 carbamate can hydrolyze to release ethanol and urea.

- Decomposition: Under certain conditions, it may decompose to produce ammonia and carbon dioxide.

These reactions are essential for understanding its behavior in various environments, particularly in food chemistry and toxicology .

Ethyl-d5 carbamate shares biological properties with ethyl carbamate, which is recognized for its genotoxic and carcinogenic potential. Studies indicate that it can induce DNA damage and has been associated with cancer risk when present in alcoholic beverages and fermented foods. The biological activity of ethyl-d5 carbamate is often assessed using various in vitro assays that measure cytotoxicity and mutagenicity .

The synthesis of ethyl-d5 carbamate typically involves:

- Reaction of Deuterated Ethanol with Urea: This method involves mixing deuterated ethanol with urea under controlled temperature conditions to yield ethyl-d5 carbamate.

- Use of Isocyanates: Another method includes the reaction of deuterated ethanol with trichloroacetyl isocyanate, which can lead to the formation of ethyl-d5 carbamate through nucleophilic substitution reactions.

These methods are crucial for producing high-purity samples needed for research applications .

Ethyl-d5 carbamate is primarily used in:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry and gas chromatography for the quantification of ethyl carbamate in various matrices, including food and beverages.

- Toxicology Studies: Its isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.

- Food Safety Testing: Ethyl-d5 carbamate is employed in studies assessing the presence of ethyl carbamate in alcoholic drinks and fermented products to evaluate safety standards .

Research on interaction studies involving ethyl-d5 carbamate focuses on its metabolic pathways and potential interactions with biological macromolecules. These studies often utilize advanced techniques such as tandem mass spectrometry to examine how ethyl-d5 carbamate interacts with enzymes and DNA, providing insights into its genotoxic effects. The presence of deuterium allows for more precise tracking during these interactions compared to non-deuterated compounds .

Several compounds are structurally or functionally similar to ethyl-d5 carbamate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Carbamate | C₃H₇NO₂ | Known for genotoxicity; common in fermented foods. |

| Urethane | C₃H₇NO₂ | Similar structure; used as a solvent; potential carcinogen. |

| Methyl Carbamate | C₂H₇NO₂ | Similar toxicity profile; used as an insecticide. |

| Propyl Carbamate | C₄H₉NO₂ | Less studied; potential applications in organic synthesis. |

Ethyl-d5 carbamate's uniqueness lies in its isotopic labeling, which enhances analytical precision without altering the fundamental chemical properties that contribute to its biological activity . This characteristic makes it invaluable for research applications focused on understanding the behavior of ethyl carbamate in various contexts.

Deuterated Ethanol and Urea Reaction Pathway

The primary synthetic route for ethyl-d5 carbamate involves the direct reaction between deuterated ethanol and urea under controlled thermal conditions . This reaction represents a straightforward nucleophilic substitution mechanism where the deuterated ethanol acts as the nucleophile attacking the carbonyl carbon of urea [32]. The fundamental reaction can be represented as:

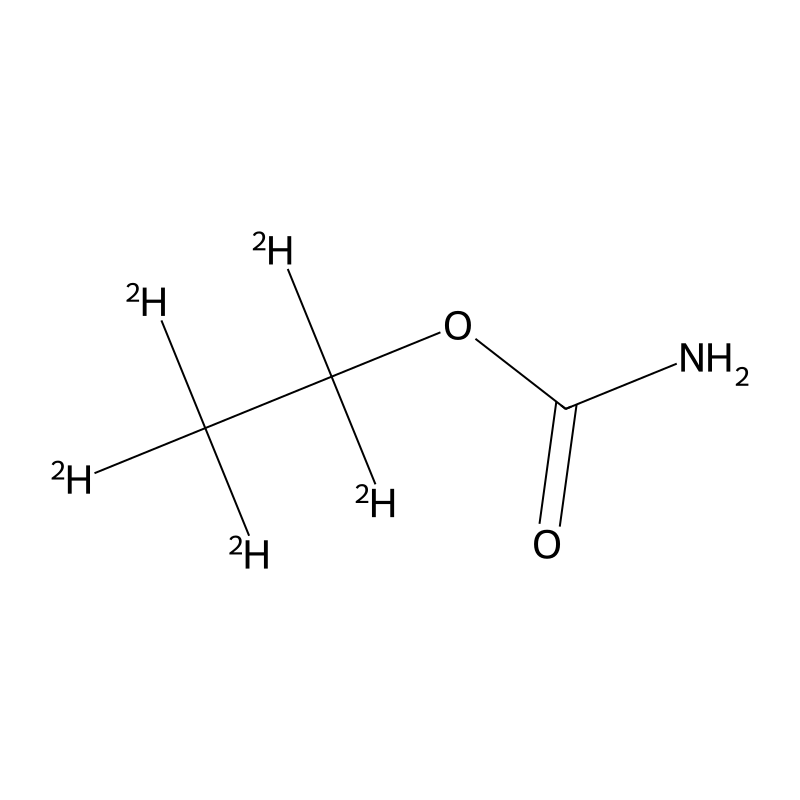

CD₃CD₂OH + NH₂CONH₂ → CD₃CD₂OCONH₂ + NH₃

The reaction mechanism proceeds through several distinct steps involving the formation of intermediate carbamic acid derivatives [32]. Initially, the hydroxyl group of deuterated ethanol performs a nucleophilic attack on the carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate [17] [32]. This intermediate subsequently undergoes elimination of ammonia to yield the desired ethyl-d5 carbamate product [32].

Temperature plays a critical role in determining both reaction rate and product yield [17] [32]. Research has demonstrated that the formation rates of ethyl carbamate from urea follow Arrhenius kinetics, with significant temperature dependence [17] [32]. At temperatures ranging from 13.3°C to 23.9°C, the formation rates were measured as 0.0004, 0.0017, and 0.0061 micrograms ethyl carbamate per milligram urea per day, respectively [17]. For industrial synthesis, elevated temperatures between 80°C and 150°C are typically employed to achieve practical reaction rates [24].

The reaction requires careful pH control, as acidic conditions significantly enhance the formation of ethyl carbamate from urea precursors [32]. Studies have shown that most nitrogen-carbamyl compounds react more readily with ethanol at acidic pH levels to form ethyl carbamate [32]. The optimal pH range for maximizing yield while maintaining product stability typically falls between 4.0 and 6.0 [32].

Catalyst selection can substantially improve reaction efficiency and selectivity [33]. Dibutyl tin oxide has been demonstrated as an effective catalyst for carbamate synthesis, achieving nearly complete conversion of starting materials with high selectivity [33]. The catalytic mechanism involves the formation of active catalytic species that facilitate the nucleophilic substitution process [33].

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed for the preparation of ethyl-d5 carbamate, offering advantages in specific applications or reaction conditions [18] [23]. The first alternative involves the reaction of deuterated ethanol with carbon dioxide and amines through a three-component coupling process [23]. This approach utilizes continuous flow reactor technology to achieve high conversion rates while maintaining excellent selectivity [23].

The carbon dioxide-based synthesis operates under mild conditions with temperatures between 25°C and 80°C and pressures ranging from 1 to 7 bar [23]. Optimal conditions for this route include a temperature of 70°C and pressure of 5 bar, yielding 98% conversion with 91% selectivity for the desired carbamate product [23]. The reaction mechanism involves the initial formation of a carbamate anion through nucleophilic attack of the amine on carbon dioxide, followed by alkylation with deuterated ethyl halides [23].

A second alternative pathway utilizes deuterated ethyl chloroformate as the starting material [14]. This method involves the direct reaction of deuterated ethyl chloroformate with ammonia under controlled conditions [14]. The reaction proceeds rapidly at room temperature and offers high atom economy [14]. However, this route requires careful handling of the chloroformate reagent and produces hydrogen chloride as a byproduct [14].

The third synthetic approach employs transfunctionalization of substituted ureas with organic carbonates [33]. This method uses dimethyl carbonate as both solvent and reactant, achieving almost complete conversion of the urea starting material [33]. The reaction conditions include temperatures of 150°C with dibutyl tin oxide as catalyst, resulting in 89.3% conversion with nearly 100% selectivity [33].

Modern synthetic approaches increasingly utilize deuterated ethanol prepared through specialized deuteration processes [18]. These processes involve the reaction of acetic acid derivatives with deuterium gas in the presence of transition metal catalysts [18]. The deuterated ethanol produced through this method exhibits high deuterium incorporation and chemical purity suitable for subsequent carbamate synthesis [18].

Purification Methodologies and Quality Control

The purification of ethyl-d5 carbamate requires sophisticated separation techniques due to the compound's physical properties and the need to maintain isotopic purity [26] [27]. The compound exhibits a melting point of 48-50°C and boiling point of 182-184°C, with moderate water solubility of 0.2 grams per 100 milliliters [34]. These properties necessitate careful selection of purification solvents and conditions [34].

Solid-phase extraction represents the most widely employed purification method for ethyl-d5 carbamate [26] [10]. Polystyrene crosslinked cartridges have proven particularly effective, utilizing minimal volumes of ethyl acetate for elution [26]. This approach achieves recovery rates between 92% and 112%, with an average value of 100% ± 8% [26]. The extraction process involves initial sample loading onto the cartridge, followed by washing with appropriate solvents to remove impurities, and final elution of the purified product [26].

Alternative purification approaches include the use of specialized reversed-phase materials designed for hydrophilic compound binding [10]. Strata-X polymeric sorbents have demonstrated high efficiency in extracting ethyl carbamate derivatives from complex matrices [10]. The purification protocol involves aqueous buffer extraction followed by solid-phase extraction, with 10% methanol sufficient for quantitative elution while retaining interfering matrix components [10].

Liquid-liquid extraction serves as an additional purification option, particularly for large-scale operations [7] [21]. Methylene chloride and methyl tert-butyl ether have been identified as effective extraction solvents [7] [21]. The liquid-liquid extraction process typically involves multiple extraction steps with careful pH adjustment to optimize partition coefficients [7] [21].

Quality control protocols for ethyl-d5 carbamate emphasize both chemical purity and isotopic integrity [20] [27]. Gas chromatography-mass spectrometry operates as the gold standard for purity assessment, utilizing selective ion monitoring mode to detect trace impurities [27] [28]. The analytical method monitors characteristic mass-to-charge ratios of 62, 74 for the parent compound and 64 for the deuterated analog [27] [28].

| Quality Control Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| Chemical Purity | ≥99.0% | Gas Chromatography-Mass Spectrometry | [27] |

| Deuterium Content | ≥95 atom% | Nuclear Magnetic Resonance | [20] |

| Water Content | ≤0.5% | Karl Fischer Titration | [20] |

| Residual Solvents | ≤1000 ppm | Gas Chromatography | [20] |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma | [20] |

Isotopic purity assessment requires specialized analytical techniques including quantitative nuclear magnetic resonance spectroscopy [20]. This method determines the deuterium incorporation efficiency and identifies any protium contamination [20]. Differential scanning calorimetry combined with quantitative nuclear magnetic resonance has emerged as a reliable method for determining the purity of volatile deuterated compounds [20].

Mass balance approaches utilizing gas chromatography-mass spectrometry provide verification of purity determinations [20]. These methods involve comprehensive analysis of all potential impurities and degradation products, ensuring accurate assessment of compound quality [20]. The analytical protocols typically achieve measurement uncertainties of ±1.2 milligrams per gram at the 95% confidence interval [20].

Industrial Production Considerations

Industrial production of ethyl-d5 carbamate presents unique challenges related to deuterium economics, process scaling, and equipment requirements [22] [25]. The high cost of deuterated starting materials necessitates optimization of reaction conditions to maximize yield and minimize waste [18] [22]. Current industrial processes achieve deuterium utilization efficiencies exceeding 95% through careful process design and material recovery systems [18].

Reactor design considerations focus on maintaining isotopic integrity while achieving commercial production rates [22] [25]. Continuous stirred-tank reactors operating under controlled atmosphere conditions represent the preferred configuration for large-scale synthesis [22] [25]. These systems incorporate advanced temperature control, automated feeding systems, and integrated purification capabilities [22] [25].

Temperature control systems require precise regulation due to the temperature-sensitive nature of both the reaction kinetics and product stability [17] [22]. Industrial reactors typically operate between 120°C and 160°C with temperature control precision of ±2°C [22] [25]. Heat integration systems recover thermal energy from the exothermic reaction, improving overall process efficiency [22].

Solvent recovery and recycling systems play crucial roles in industrial economics [22] [25]. Distillation columns designed for deuterated solvent recovery achieve separation efficiencies exceeding 99.5% [22] [25]. These systems incorporate specialized packing materials and reboiler designs optimized for isotopic separation [22].

Process monitoring and control systems ensure consistent product quality and isotopic composition [16] [31]. Real-time analytical techniques including near-infrared spectroscopy and mass spectrometry provide continuous monitoring of reaction progress and product formation [16] [31]. These systems enable rapid response to process deviations and maintain optimal operating conditions [16].

| Production Parameter | Typical Range | Control Method | Reference |

|---|---|---|---|

| Reaction Temperature | 120-160°C | Automated Temperature Control | [22] |

| Pressure | 1-3 bar | Pressure Relief Systems | [22] |

| Residence Time | 2-6 hours | Flow Control Systems | [22] |

| Deuterium Recovery | >95% | Distillation Systems | [18] |

| Product Purity | >99% | Chromatographic Purification | [26] |

Environmental considerations include management of deuterated waste streams and emission control [13] [15]. Specialized waste treatment systems prevent loss of valuable deuterated materials while meeting environmental regulations [13] [15]. Vapor recovery systems capture deuterated compounds from process emissions, contributing to overall deuterium utilization efficiency [13].

Quality assurance protocols for industrial production encompass raw material verification, in-process monitoring, and final product testing [19] [31]. Statistical process control methods track key quality indicators and trigger corrective actions when specifications are exceeded [19] [31]. Batch documentation systems maintain complete traceability from raw materials through final product distribution [19].

Ethyl-d5 carbamate serves as the optimal internal standard for ethyl carbamate analysis across various mass spectrometric platforms due to its structural similarity and isotopic differentiation. The deuterated analog exhibits nearly identical physicochemical properties to the analyte while maintaining distinct mass spectral characteristics that enable accurate quantification [1] [2] [3].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry represents the most widely adopted analytical platform for ethyl carbamate determination using ethyl-d5 carbamate as internal standard. The method utilizes selected ion monitoring (SIM) mode, targeting characteristic fragment ions at m/z 64 for ethyl-d5 carbamate and m/z 62 for ethyl carbamate [4] [5]. The deuterated internal standard co-elutes with ethyl carbamate under identical chromatographic conditions, effectively compensating for matrix effects and injection variability [1] [6].

Chromatographic separation is typically achieved using polar stationary phases such as Carbowax 20M or DB-Wax columns with dimensions of 30 m × 0.25 mm × 0.25 μm [4] [7]. Temperature programming begins at 40°C for 0.75 minutes, followed by ramping at 10°C/minute to 60°C, then 3°C/minute to 150°C, with a final hold at 220°C [8] [7]. The helium carrier gas flow rate is maintained at 1.0 mL/minute with splitless injection at 180°C [4] [7].

Detection limits for GC-MS methods range from 0.1 to 1.0 ng/mL with quantification limits between 1-3 ng/mL [9] [10]. Recovery studies demonstrate excellent accuracy with values typically ranging from 90-110% across various matrix types [1] [2] [3]. The method exhibits superior linearity with correlation coefficients exceeding 0.995 over concentration ranges spanning 0.387 to 1160 ng/mL [9] [10].

Tandem Mass Spectrometry (MS/MS) Methodologies

Tandem mass spectrometry provides enhanced selectivity and sensitivity for ethyl carbamate analysis through the monitoring of specific fragmentation pathways. The technique employs multiple reaction monitoring (MRM) transitions, utilizing m/z 64→44 for ethyl-d5 carbamate and m/z 74→44 and m/z 62→44 for ethyl carbamate [5] [11] [12]. These characteristic fragmentations result from the loss of ethoxy (C2H5O) and amino (NH2) groups under collision-induced dissociation conditions [5] [11].

Triple quadrupole mass spectrometers operating in positive electrospray ionization mode demonstrate exceptional performance for ethyl carbamate quantification. The method achieves detection limits as low as 0.01 mg/L with quantification limits of 0.04-0.11 mg/L [5] [11]. Recovery rates consistently fall within the range of 92-112%, with relative standard deviations below 10% for both intra-day and inter-day precision studies [5] [11] [12].

The MS/MS approach effectively eliminates matrix interferences that commonly plague single-stage mass spectrometry methods. Collision energies are optimized at 15 eV for the quantifier transition and varied for qualifier transitions to ensure reliable analyte confirmation [13]. The enhanced specificity enables direct injection methods with minimal sample preparation, significantly reducing analysis time and solvent consumption [14] [15].

Multiple Reaction Monitoring (MRM) Techniques

Multiple reaction monitoring represents the most selective mass spectrometric approach for ethyl carbamate analysis, enabling simultaneous monitoring of multiple transitions for both analyte and internal standard. The technique utilizes m/z 94.9→63 and m/z 94.9→44 for deuterated ethyl carbamate and m/z 89.9→62 and m/z 89.9→44 for ethyl carbamate in positive electrospray ionization mode [16] [15].

MRM methods demonstrate exceptional analytical performance with detection limits reaching 1.7 μg/L and quantification limits of 5.0 μg/L [16]. The technique achieves outstanding linearity with correlation coefficients exceeding 0.995 across concentration ranges from 2-500 μg/L [16] [15]. Recovery studies consistently yield values between 90-102% with relative standard deviations below 5.6% [16] [15].

The enhanced selectivity of MRM enables the analysis of complex matrices without extensive sample cleanup procedures. Dwell times are optimized at 100 milliseconds per transition with inter-channel delays of 0.02 seconds to maximize sensitivity while maintaining adequate cycle times [6]. The method effectively compensates for matrix effects through the use of stable isotope dilution, ensuring accurate quantification across diverse sample types [16] [15].

Extraction and Sample Preparation Techniques

Sample preparation represents a critical aspect of ethyl carbamate analysis, with various extraction methodologies employed to isolate the analyte from complex matrices while maintaining compatibility with mass spectrometric detection systems.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction provides excellent selectivity and concentration capability for ethyl carbamate analysis across diverse sample matrices. The technique typically employs diatomaceous earth (Chem Elut) or polymer-based sorbents to extract ethyl carbamate from diluted alcoholic samples [9] [8] [10]. The SPE procedure begins with sample dilution to reduce alcohol content below 20% (v/v), followed by addition of ethyl-d5 carbamate internal standard [4] [17].

The extraction process utilizes 50 mL SPE columns loaded with diatomaceous earth or Extrelut material [8] [7]. Samples are equilibrated for 4 minutes before elution with 160 mL of dichloromethane at a controlled flow rate of one drop per second [8] [18]. The eluate undergoes concentration using rotary evaporation under vacuum to approximately 1-2 mL final volume [8] [18].

Recovery studies demonstrate excellent performance with values consistently ranging from 90-110% across various alcoholic beverage types [9] [8] [17]. The method achieves detection limits of 0.1-1.0 ng/mL with quantification limits between 1-10 ng/mL depending on sample matrix complexity [9] [10] [17]. Precision values typically fall below 15% relative standard deviation for both repeatability and reproducibility studies [8] [7].

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction offers a solvent-free alternative for ethyl carbamate analysis with reduced sample preparation requirements and enhanced automation capabilities. The technique employs specialized fiber coatings optimized for carbamate extraction, with Carbowax/divinylbenzene demonstrating superior performance [11] [19] [20].

The HS-SPME procedure involves sample equilibration at controlled temperatures ranging from 22-70°C for 30 minutes, followed by thermal desorption in the gas chromatograph injection port [11] [19] [20]. Sample modification with sodium chloride (2.0 g per 5 mL sample) enhances extraction efficiency through salting-out effects [11] [19]. The addition of phosphate buffer at pH 7 further optimizes extraction conditions [11].

Method validation demonstrates linearity from 10-80 μg/L with correlation coefficients exceeding 0.998 [19] [20]. Detection limits range from 0.03-9.6 μg/L with quantification limits between 0.11-30 μg/L [11] [19] [20]. Recovery studies yield values from 85-121% with relative standard deviations below 15% for most applications [19] [20]. The automated nature of HS-SPME significantly reduces analysis time to 30-60 minutes per sample [11] [19].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction provides a rapid and cost-effective approach for ethyl carbamate isolation from alcoholic beverages and fermented foods. The technique typically employs dichloromethane or chloroform as extraction solvents with sodium chloride addition to enhance phase separation [21] [22] [23].

The extraction protocol involves mixing 5 mL of sample containing 20% alcohol with 5 mL of organic solvent in the presence of sodium chloride [21] [22]. Vortex mixing for 10 seconds or ultrasonication for 5 minutes ensures complete mass transfer [21]. Centrifugation at 10,000 rpm for 10 minutes provides clear phase separation, enabling collection of the organic layer for analysis [21] [22].

Recovery studies demonstrate that sodium chloride addition improves extraction efficiency by approximately 15%, with dichloromethane showing slightly superior performance compared to chloroform [21] [22]. The method achieves recovery rates of 42-62% without salt addition, increasing to 53-77% with sodium chloride enhancement [21]. Analysis time is reduced to 15-30 minutes per sample, making the technique suitable for high-throughput applications [21] [22].

Method Validation and Performance Characteristics

Comprehensive method validation ensures analytical reliability and regulatory compliance for ethyl carbamate determination using ethyl-d5 carbamate as internal standard.

Linearity and Calibration Parameters

Linearity assessment represents a fundamental validation parameter, typically evaluated across concentration ranges spanning 0.025-4.0 mg/L for most analytical methods [24] [25] [26]. Calibration curves are constructed using the peak area ratio of ethyl carbamate to ethyl-d5 carbamate plotted against concentration [1] [4] [6]. The linear least squares regression method determines slope, y-intercept, and correlation coefficient values [24].

Acceptable linearity requires correlation coefficients of 0.99 or higher, with most validated methods achieving values between 0.995-0.9998 [1] [16] [24] [27]. The calibration range should encompass at least three orders of magnitude to accommodate diverse sample types and regulatory requirements [24] [25]. Residual analysis confirms homoscedasticity and absence of systematic bias across the calibration range [27].

Statistical evaluation employs analysis of variance (ANOVA) to assess the quality of linear regression models [1]. Back-calculated concentrations should fall within ±15% of nominal values for calibration standards, with ±20% acceptable at the lower limit of quantification [24]. Calibration curve stability is verified through replicate analysis over multiple days to ensure consistent analytical performance [24] [7].

Detection and Quantification Limits

Detection and quantification limits define the analytical sensitivity and represent critical performance parameters for trace-level ethyl carbamate analysis. Detection limits are established using signal-to-noise ratios of 3:1, while quantification limits require ratios of 10:1 [1] [24]. Alternative approaches employ statistical methods based on standard deviation of blank responses [28] [24].

Validated methods demonstrate detection limits ranging from 0.01-10 μg/L depending on analytical platform and sample matrix complexity [5] [16] [9] [28]. Quantification limits typically span 0.04-30 μg/L, well below regulatory limits established by various jurisdictions [5] [16] [9] [28]. The use of ethyl-d5 carbamate internal standard significantly improves method sensitivity through compensation of matrix effects [1] [16].

Sensitivity verification involves analysis of spiked samples at concentrations near the quantification limit [24]. Precision at the quantification limit should not exceed 20% relative standard deviation [24]. The analytical range extends from the quantification limit to the upper limit of linearity, ensuring adequate coverage for regulatory and research applications [24] [25].

Precision and Accuracy Metrics

Precision assessment encompasses both repeatability (intra-day) and reproducibility (inter-day) studies conducted under defined experimental conditions. Repeatability evaluation involves analysis of replicate samples by a single analyst on the same day, while reproducibility studies span multiple days and potentially multiple analysts [24] [7].

Validated methods demonstrate repeatability values ranging from 1.7-16.3% relative standard deviation across various concentration levels [1] [24] [7]. Reproducibility typically shows higher variation, with acceptable limits of 25% relative standard deviation for most applications [24] [7]. The use of ethyl-d5 carbamate internal standard significantly improves precision through compensation of injection and extraction variability [1] [16].

Accuracy assessment employs recovery studies at multiple concentration levels spanning the analytical range [28] [24] [7]. Spiked samples are prepared at low, medium, and high concentrations to evaluate method bias [28] [24]. Acceptable recovery ranges typically fall between 70-120%, with most validated methods achieving 86-115% recovery [28] [24] [7].

Recovery Studies and Matrix Effects

Recovery studies evaluate analytical bias and matrix interference effects across diverse sample types. The studies involve spiking blank matrices with known concentrations of ethyl carbamate and ethyl-d5 carbamate, followed by complete analytical processing [28] [24] [7]. Recovery calculations compare observed versus expected concentrations to determine extraction efficiency and matrix effects [28] [24].

Matrix effects are particularly problematic in alcoholic beverage analysis due to high ethanol concentrations and complex organic compositions [17] [29]. The use of ethyl-d5 carbamate internal standard effectively compensates for matrix-induced signal suppression or enhancement [1] [16] [30]. Ion suppression studies demonstrate that deuterated internal standards reduce matrix effects to less than 20% in most applications [30].

Interlaboratory validation studies provide definitive evidence of method robustness and transferability [7] [31] [32]. Collaborative trials involving 22 laboratories demonstrated relative reproducibility standard deviations between 11.4-25.1% across various spirit matrices [7]. Recovery values consistently exceeded 90% with no statistically significant deviations from target concentrations [7] [31].

Purity

Quantity

XLogP3

Appearance

Tag

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard